molecular formula C11H15N3O B7554775 N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide

N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide

Cat. No. B7554775
M. Wt: 205.26 g/mol
InChI Key: VUDKNVNHHVBXFP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide selectively targets RNA polymerase I transcription by binding to the DNA-binding cleft of the enzyme. This prevents the enzyme from transcribing ribosomal RNA genes, leading to the induction of DNA damage and cell death. The compound has also been shown to activate the DNA damage response pathway, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. The compound has also been shown to inhibit tumor growth in preclinical models, both as a single agent and in combination with other anticancer agents. N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide has also been shown to induce senescence in cancer cells, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide is its selectivity for cancer cells, which may reduce the risk of toxicity to normal cells. The compound has also shown efficacy in preclinical models of several cancer types, making it a promising candidate for further development. However, the compound has also shown limitations in terms of its bioavailability and pharmacokinetics, which may need to be addressed in future studies.

Future Directions

Several future directions for N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide have been proposed, including the development of more potent analogs, the investigation of combination therapies with other anticancer agents, and the exploration of biomarkers that may predict response to the compound. The compound may also have potential applications in other diseases, such as neurodegenerative disorders, where RNA polymerase I transcription has been implicated. Further studies are needed to fully understand the potential of N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide as a therapeutic agent.
In conclusion, N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide is a promising small molecule inhibitor that selectively targets RNA polymerase I transcription in cancer cells. The compound has shown efficacy in preclinical models of several cancer types and has potential applications in other diseases. While there are limitations to the compound, the development of more potent analogs and the investigation of combination therapies may overcome these challenges. Further studies are needed to fully understand the potential of N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide involves a multi-step process that includes the reaction of pyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with cyclopropylamine and ethylamine to form the desired product.

Scientific Research Applications

N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide has been extensively studied in preclinical models for its potential as an anticancer agent. It has shown efficacy in several cancer types, including breast, ovarian, and hematological malignancies. The compound has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells, leading to the induction of DNA damage and cell death.

properties

IUPAC Name

N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-12-10-7-8(5-6-13-10)11(15)14-9-3-4-9/h5-7,9H,2-4H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDKNVNHHVBXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide

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